cis-(Oxalatodiammine)platinum(II)
Overview
Description
cis-(Oxalatodiammine)platinum(II) is a coordination complex of platinum with the chemical formula [Pt(NH3)2(C2O4)]. This compound is part of a broader class of platinum-based complexes that have significant applications in medicinal chemistry, particularly in cancer treatment. The unique structure of cis-(Oxalatodiammine)platinum(II) allows it to interact with biological molecules, making it a valuable tool in both research and therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(Oxalatodiammine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with oxalic acid and ammonia. The reaction proceeds under controlled conditions to ensure the formation of the desired cis isomer. The general reaction can be represented as follows:
[ \text{K}_2[\text{PtCl}_4] + \text{H}_2\text{C}_2\text{O}_4 + 2\text{NH}_3 \rightarrow \text{cis-}[\text{Pt}(\text{NH}_3)_2(\text{C}_2\text{O}_4)] + 2\text{KCl} + 2\text{HCl} ]
Industrial Production Methods
Industrial production of cis-(Oxalatodiammine)platinum(II) involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures that the final product meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
cis-(Oxalatodiammine)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The oxalate ligand can be replaced by other ligands such as chloride or water under specific conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like hydrochloric acid or silver nitrate in aqueous solutions.
Oxidation and Reduction: Can be induced using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Products include complexes like cis-[Pt(NH3)2Cl2] or cis-[Pt(NH3)2(H2O)2].
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
cis-(Oxalatodiammine)platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin and oxaliplatin
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cis-(Oxalatodiammine)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: cis-[Pt(NH3)2Cl2]
Oxaliplatin: cis-[Pt(NH3)2(C8H14N2O4)]
Carboplatin: cis-[Pt(NH3)2(C6H12O4)]
Uniqueness
cis-(Oxalatodiammine)platinum(II) is unique due to its oxalate ligand, which imparts distinct chemical properties and biological activities. Compared to cisplatin and oxaliplatin, it may offer different interaction profiles with biological molecules, potentially leading to varied therapeutic effects and side-effect profiles .
Conclusion
cis-(Oxalatodiammine)platinum(II) is a versatile platinum complex with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic use.
Properties
IUPAC Name |
azanide;oxalic acid;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H2N.Pt/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAMURMBTFQRNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.[NH2-].[NH2-].[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O4Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41349-15-9 | |
Record name | Platinum(II), cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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